methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-[(1-methylindole-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHMKIFSSAJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is being investigated for its potential therapeutic applications, particularly due to its structural similarity to other biologically active indole derivatives. Research has indicated that compounds in this class may exhibit:
- Antimicrobial Activity : Studies have shown that various indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .
- Anticancer Properties : The compound's ability to interact with DNA and proteins positions it as a potential anticancer agent. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies
The compound has been the subject of biological investigations aimed at understanding its mechanism of action. Its indole structure allows it to bind effectively to various receptors and enzymes, modulating their activity:
- Anti-inflammatory Effects : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Industrial Applications
In the industrial context, this compound serves as an important building block for synthesizing more complex indole derivatives used in pharmaceuticals and specialty chemicals. Its unique substitution pattern imparts distinct chemical properties that can be exploited in various applications, including:
- Synthesis of Novel Therapeutics : The compound can be utilized in the design of new drugs targeting specific biological pathways or diseases.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) assays indicated promising results against various pathogens, highlighting the potential of indole derivatives in combating infections .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5k | 14 ± 0.4 | Gram-positive |
| 5l | 15 ± 0.4 | Gram-negative |
Research investigating the biological activities of related indole compounds has demonstrated their capacity to inhibit specific enzymes linked to inflammation and cancer progression. These studies provide insights into how this compound could function similarly .
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
Key structural variations among related compounds include:
- Indole substitution position (2-yl, 3-yl, or 4-yl): Affects electronic distribution and steric accessibility.
- N-methylation : Reduces hydrogen-bonding capacity, influencing melting points and crystallinity.
- Carbonyl group : Indole carbonyl vs. benzoyl or sulfonyl groups (e.g., in Methyl N-(4-chlorobenzoyl)glycinate ()) alters solubility and reactivity.
Comparative Analysis of Physical and Chemical Properties
Physical Properties
| Compound Name | Indole Position | N-Methylation | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl N-(1H-indol-2-ylcarbonyl)glycinate (3) | 2-yl | No | 74 | 210–213 |
| Methyl N-(1H-indol-3-ylcarbonyl)glycinate (7) | 3-yl | No | 46 | 176–178 |
| Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate (11) | 2-yl | Yes | 69 | 98–100 |
Key Observations :
Reactivity and Stability
- Reaction with Bredereck’s Reagent: The 2-yl derivative (3) forms 4-[(dimethylamino)methylidene]-2-(1-methylindol-2-yl)-1,3-oxazol-5(4H)-one (12) via cyclization . The 3-yl derivative (7) yields methyl 3-(dimethylamino)-2-[(indol-3-ylcarbonyl)amino]propenoate (8), indicating divergent reaction pathways based on substitution position .
- Non-Indole Derivatives: Compounds like Methyl N-(4-chlorobenzoyl)glycinate () exhibit distinct reactivity due to the absence of the indole ring’s π-electron system, which influences resonance stabilization and nucleophilic attack sites.
Comparison with Non-Indole Glycinate Derivatives
Benzoyl and Sulfonyl Derivatives
- Methyl N-(4-chlorobenzoyl)glycinate (): Simpler aromatic systems with higher solubility in polar solvents compared to indole derivatives.
- Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (): Incorporates sulfonyl and methoxy groups, enhancing steric bulk and altering electronic properties.
Pharmaceutical Relevance
- Indole derivatives are often prioritized in drug discovery due to their resemblance to tryptophan and serotonin. For example, Methyl N-(1-methyl-1H-indol-2-ylcarbonyl)glycinate (11) may serve as a precursor for β-carboline analogs, which exhibit neuroactive properties .
Biological Activity
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- CAS Number : 1190256-52-0
- Predicted Boiling Point : 496.3 ± 25.0 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole structure allows it to bind to receptors and enzymes, influencing their activity:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Properties : It has shown potential in modulating cellular processes related to cancer cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Adenocarcinoma) | < 10 |
| A375 (Melanoma) | 5.7 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 1.4 - 6.2 |
In a study comparing its effects against other compounds, it demonstrated selective cytotoxicity, particularly against melanoma and lung cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
Indole derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still limited .
Case Studies
- Cytotoxicity Assays : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. For example, it was found to suppress endothelial cell proliferation induced by growth factors .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound interacts with specific targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics .
- Comparative Analysis : When compared to other indole derivatives, this compound exhibited unique properties due to its substitution pattern on the indole ring, enhancing its biological activity .
Q & A
Basic Question: What are the standard synthetic routes for methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate, and how is its purity validated?
Methodological Answer:
The synthesis typically involves coupling 1-methyl-1H-indole-4-carboxylic acid with methyl glycinate using carbodiimide reagents (e.g., DCC or EDCI) and a coupling catalyst (e.g., HOBt or DMAP) in anhydrous dichloromethane or DMF. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or side products. Mass spectrometry (ESI-MS or HRMS) is used to verify molecular weight .
Advanced Question: How can reaction conditions be optimized for higher yields of this compound?
Methodological Answer:
Optimization strategies include:
- Response Surface Methodology (RSM): A factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1.2–2.0 equivalents).
- Catalyst Screening: Testing alternatives to HOBt, such as HOAt or polymer-supported catalysts, to reduce racemization.
- Microwave-Assisted Synthesis: Reducing reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 15 minutes at 100°C) .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms the presence of indole protons (δ 7.2–8.1 ppm) and methyl ester groups (δ 3.6–3.8 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm).
- Mass Spectrometry: ESI-MS provides [M+H]⁺ peaks, while HRMS validates exact mass (e.g., C₁₄H₁₅N₂O₃: theoretical 283.1052 Da).
- X-ray Crystallography: Resolves bond angles and torsional strain in the indole-glycine linkage (if crystalline) .
Advanced Question: How can discrepancies in biological activity data between in vitro and in vivo models be addressed?
Methodological Answer:
Discrepancies may arise from:
- Metabolic Instability: Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid ester hydrolysis.
- Solubility Limitations: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability.
- Target Engagement: Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism .
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
Store at –20°C in airtight, light-resistant containers under nitrogen. Solubility in DMSO (≥10 mM) or ethanol (5–10 mM) prevents hydrolysis. Monitor stability via quarterly HPLC analysis (retention time shifts indicate degradation) .
Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin transporters).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Models: Corrogate substituent effects (e.g., methyl vs. chloro groups) on activity using MOE or RDKit .
Advanced Question: How do structural modifications (e.g., substituent changes) alter the compound’s pharmacological profile?
Methodological Answer:
- Indole Substituents: Replacing the 1-methyl group with ethyl () reduces metabolic clearance but increases logP.
- Glycine Modifications: Ester-to-amide conversion (e.g., methyl ester to tert-butyl) enhances plasma stability but reduces permeability (Caco-2 assay data) .
Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
